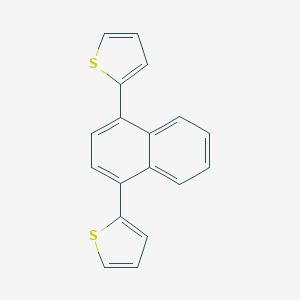

1,4-Bis(2-thienyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(2-thienyl)naphthalene is a useful research compound. Its molecular formula is C18H12S2 and its molecular weight is 292.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Electronics

1.1. Photovoltaic Devices

1,4-Bis(2-thienyl)naphthalene is utilized in organic photovoltaic devices due to its ability to facilitate charge transport. The compound's π-conjugated structure enhances light absorption and charge separation, leading to improved efficiency in solar cells. Research indicates that incorporating this compound into polymer blends can significantly enhance the performance of organic solar cells by improving the overall morphology and charge mobility of the active layer .

1.2. Organic Light Emitting Diodes (OLEDs)

The compound's photoluminescent properties make it suitable for use in OLEDs. Its ability to emit light when an electric current is applied allows for its application in display technologies. Studies show that devices incorporating this compound exhibit high brightness and efficiency, making them competitive with traditional inorganic LEDs .

Electrochromic Devices

2.1. Switchable Mirrors

Recent advancements have demonstrated the application of this compound in electrochromic switchable mirrors. These mirrors can change their optical properties in response to an electric stimulus, allowing for dynamic control of light transmission and reflection. The incorporation of this compound into electrochromic materials has been shown to enhance switching speed and stability, making it ideal for applications in energy-efficient windows and displays .

Table 1: Performance Metrics of Electrochromic Devices Using this compound

| Parameter | Value |

|---|---|

| Switching Speed | < 1 second |

| Optical Contrast | > 70% |

| Stability (Cycles) | > 500 cycles |

Medicinal Chemistry

3.1. Anti-HIV Activity

Research has highlighted the potential of this compound derivatives as anti-HIV agents. Specifically, a derivative known as 1,4-bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene has been shown to inhibit the interaction between HIV integrase and the cellular protein LEDGF/p75. This interaction is crucial for viral replication, making this compound a promising candidate for further development as an antiviral drug .

Table 2: Biological Activity of 1,4-Bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene

| Activity | IC50 (μM) |

|---|---|

| IN-LEDGF/p75 Inhibition | 1 |

Material Science

4.1. Nanostructured Materials

The integration of this compound into nanostructured materials has been explored for enhancing material properties such as conductivity and mechanical strength. Its incorporation into polymer matrices can lead to improved thermal stability and flexibility, which are critical for applications in flexible electronics .

Case Studies

Case Study 1: Organic Photovoltaic Efficiency Improvement

A study conducted on a blend of poly(3-hexylthiophene) with varying concentrations of this compound showed a marked increase in power conversion efficiency from 3% to over 6% when optimized at specific ratios. The enhanced morphology facilitated better charge transport pathways within the active layer.

Case Study 2: Electrochromic Performance Enhancement

In electrochromic devices utilizing a polymer matrix doped with this compound, researchers observed a significant reduction in switching time from several seconds to less than one second while maintaining high optical contrast ratios.

特性

CAS番号 |

128324-43-6 |

|---|---|

分子式 |

C18H12S2 |

分子量 |

292.4g/mol |

IUPAC名 |

2-(4-thiophen-2-ylnaphthalen-1-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-2-6-14-13(5-1)15(17-7-3-11-19-17)9-10-16(14)18-8-4-12-20-18/h1-12H |

InChIキー |

ZSIJUXOIEHXKQE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=CS3)C4=CC=CS4 |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=CS3)C4=CC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。